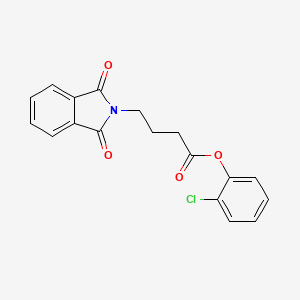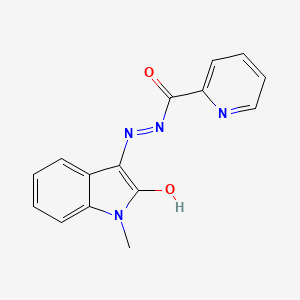
1-(2,5-dimethylbenzyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylbenzyl)-4-phenylpiperazine (DMPP) is a piperazine derivative that has been extensively studied for its potential use in scientific research. It is a highly selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have a variety of biological effects, including anti-inflammatory and neuroprotective properties. In
作用機序
1-(2,5-dimethylbenzyl)-4-phenylpiperazine acts as a selective agonist of the α7 nAChR, which is a subtype of the nicotinic acetylcholine receptor. This receptor is found in high concentrations in the brain and is involved in a variety of processes, including learning and memory. This compound binds to the receptor and activates it, leading to a cascade of biochemical events that ultimately result in the biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models, as well as reduce inflammation and oxidative stress. This compound has also been shown to have neuroprotective properties, protecting neurons from damage and death.
実験室実験の利点と制限
1-(2,5-dimethylbenzyl)-4-phenylpiperazine is a highly selective agonist of the α7 nAChR, making it a valuable tool for studying the function of this receptor in the brain. However, this compound is also a complex molecule that requires specialized equipment and expertise to synthesize and use in experiments. In addition, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are many potential future directions for the study of 1-(2,5-dimethylbenzyl)-4-phenylpiperazine. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new compounds that are similar to this compound but have improved pharmacokinetic properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
合成法
1-(2,5-dimethylbenzyl)-4-phenylpiperazine can be synthesized using a variety of methods, including the reaction of 2,5-dimethylbenzylamine with phenylpiperazine in the presence of a catalyst. Other methods include the use of a Grignard reagent or a palladium-catalyzed coupling reaction. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
1-(2,5-dimethylbenzyl)-4-phenylpiperazine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including improving cognitive function and memory. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-16-8-9-17(2)18(14-16)15-20-10-12-21(13-11-20)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWUWZGQRRLOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5628415.png)
![(3S*,4R*)-4-methyl-1-{5-[(methylthio)methyl]-2-furoyl}piperidine-3,4-diol](/img/structure/B5628423.png)


![2-(3-phenylpropyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628440.png)
![2-(2-furyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5628441.png)

![5-(4-chlorophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5628467.png)

![N-phenyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5628499.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B5628501.png)
![2-benzyl-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628506.png)
![N-(4-{[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]carbonyl}phenyl)acetamide](/img/structure/B5628523.png)
![1-[(2-chloro-3-pyridinyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5628534.png)